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molecular formula C9H17NO3 B1604119 (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid CAS No. 181289-34-9

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Cat. No. B1604119
M. Wt: 187.24 g/mol
InChI Key: NPDKTSLVWGFPQG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616793

Procedure details

Aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) are combined and cooled to 15° C. 3-Isobutylglutaric acid anhydride is added and the reaction mixture is allowed to warm to 50° to 60° C. The reaction mixture is cooled to 20°-25° C. The solvent is evaporated and the pH of the solution is adjusted to 1.0 with concentrated hydrochloric acid. Water (200 mL) is added and the mixture is filtered. The solid is washed with water (200 mL). The solid is dried under reduced pressure to give 408 g of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid. (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid has a melting point in the range of about 107.5° to about 108.5° C. 1H-NMR (DMSO-d6, 200 MHz): δ 0.84 (d, 6H, J=6.5 Hz), 1.07-1.17 (m, 2H), 1.50-1.72 (m, 1H), 1.98-2.25 (m, 5H), 6.75 (s, 1H), 7.30 (s, 1H), 11.6 (s, 1H). IR (KBr): 592.0, 655.7, 700.0, 1010.5, 1133.9, 1214.9, 1241.9, 1278.6, 1294.0, 1427.1, 1461.8, 1585.2, 1668.1, 1700.9, 2514.7, 2622.7, 2962.1, 3220.5, 3367.1 cm-1.
Quantity
308 g
Type
reactant
Reaction Step One
Name
Quantity
431 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].O.[CH2:3]([CH:7]1[CH2:13][C:12](=[O:14])[O:11][C:9](=[O:10])[CH2:8]1)[CH:4]([CH3:6])[CH3:5]>C(OC)(C)(C)C>[C:9]([CH2:8][CH:7]([CH2:3][CH:4]([CH3:6])[CH3:5])[CH2:13][C:12]([OH:11])=[O:14])(=[O:10])[NH2:1]

Inputs

Step One
Name
Quantity
308 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
431 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 50° to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20°-25° C
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
Water (200 mL) is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The solid is washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)CC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 408 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616793

Procedure details

Aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) are combined and cooled to 15° C. 3-Isobutylglutaric acid anhydride is added and the reaction mixture is allowed to warm to 50° to 60° C. The reaction mixture is cooled to 20°-25° C. The solvent is evaporated and the pH of the solution is adjusted to 1.0 with concentrated hydrochloric acid. Water (200 mL) is added and the mixture is filtered. The solid is washed with water (200 mL). The solid is dried under reduced pressure to give 408 g of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid. (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid has a melting point in the range of about 107.5° to about 108.5° C. 1H-NMR (DMSO-d6, 200 MHz): δ 0.84 (d, 6H, J=6.5 Hz), 1.07-1.17 (m, 2H), 1.50-1.72 (m, 1H), 1.98-2.25 (m, 5H), 6.75 (s, 1H), 7.30 (s, 1H), 11.6 (s, 1H). IR (KBr): 592.0, 655.7, 700.0, 1010.5, 1133.9, 1214.9, 1241.9, 1278.6, 1294.0, 1427.1, 1461.8, 1585.2, 1668.1, 1700.9, 2514.7, 2622.7, 2962.1, 3220.5, 3367.1 cm-1.
Quantity
308 g
Type
reactant
Reaction Step One
Name
Quantity
431 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].O.[CH2:3]([CH:7]1[CH2:13][C:12](=[O:14])[O:11][C:9](=[O:10])[CH2:8]1)[CH:4]([CH3:6])[CH3:5]>C(OC)(C)(C)C>[C:9]([CH2:8][CH:7]([CH2:3][CH:4]([CH3:6])[CH3:5])[CH2:13][C:12]([OH:11])=[O:14])(=[O:10])[NH2:1]

Inputs

Step One
Name
Quantity
308 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
431 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 50° to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20°-25° C
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
Water (200 mL) is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The solid is washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)CC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 408 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616793

Procedure details

Aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) are combined and cooled to 15° C. 3-Isobutylglutaric acid anhydride is added and the reaction mixture is allowed to warm to 50° to 60° C. The reaction mixture is cooled to 20°-25° C. The solvent is evaporated and the pH of the solution is adjusted to 1.0 with concentrated hydrochloric acid. Water (200 mL) is added and the mixture is filtered. The solid is washed with water (200 mL). The solid is dried under reduced pressure to give 408 g of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid. (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid has a melting point in the range of about 107.5° to about 108.5° C. 1H-NMR (DMSO-d6, 200 MHz): δ 0.84 (d, 6H, J=6.5 Hz), 1.07-1.17 (m, 2H), 1.50-1.72 (m, 1H), 1.98-2.25 (m, 5H), 6.75 (s, 1H), 7.30 (s, 1H), 11.6 (s, 1H). IR (KBr): 592.0, 655.7, 700.0, 1010.5, 1133.9, 1214.9, 1241.9, 1278.6, 1294.0, 1427.1, 1461.8, 1585.2, 1668.1, 1700.9, 2514.7, 2622.7, 2962.1, 3220.5, 3367.1 cm-1.
Quantity
308 g
Type
reactant
Reaction Step One
Name
Quantity
431 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].O.[CH2:3]([CH:7]1[CH2:13][C:12](=[O:14])[O:11][C:9](=[O:10])[CH2:8]1)[CH:4]([CH3:6])[CH3:5]>C(OC)(C)(C)C>[C:9]([CH2:8][CH:7]([CH2:3][CH:4]([CH3:6])[CH3:5])[CH2:13][C:12]([OH:11])=[O:14])(=[O:10])[NH2:1]

Inputs

Step One
Name
Quantity
308 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
431 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 50° to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20°-25° C
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
Water (200 mL) is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The solid is washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)CC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 408 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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